2,6-Dichloro-4-(methylthio)phenylboronic acid
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Overview
Description
2,6-Dichloro-4-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a methylthio group at the 4 position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methylthio)phenylboronic acid typically involves the borylation of 2,6-dichloro-4-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and solvents like ethanol or water.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted phenylboronic acids.
Scientific Research Applications
2,6-Dichloro-4-(methylthio)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2,6-Dichloro-4-(methylthio)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and methylthio substituents, making it less reactive in certain coupling reactions.
2,6-Dichlorophenylboronic Acid: Lacks the methylthio group, which can affect its reactivity and selectivity in chemical reactions.
4-Methylthiophenylboronic Acid: Lacks the chlorine substituents, which can influence its electronic properties and reactivity.
The unique combination of chlorine and methylthio substituents in this compound provides it with distinct reactivity and selectivity, making it a valuable compound in various chemical transformations .
Properties
IUPAC Name |
(2,6-dichloro-4-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGAXEXVYJFLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)SC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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